molecular formula C9H10Cl2O B2988691 1-(2,6-Dichlorophenyl)propan-1-ol CAS No. 835925-30-9

1-(2,6-Dichlorophenyl)propan-1-ol

Cat. No. B2988691
CAS RN: 835925-30-9
M. Wt: 205.08
InChI Key: DNYNWOGJNPYFFD-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H10Cl2O. It has a molecular weight of 205.08 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8,12H,2H2,1H3 . This indicates that the molecule consists of a propanol backbone with a 2,6-dichlorophenyl group attached to it .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis and Antifungal Properties

  • 1,2,3-Triazoles, including compounds similar to 1-(2,6-Dichlorophenyl)propan-1-ol, exhibit significant biological activities. A study demonstrated the synthesis of related compounds and their antifungal effectiveness against various Candida species (Lima-Neto et al., 2012).

Crystal Structures and Chemical Analysis

  • Chalcone derivatives structurally akin to this compound were synthesized and analyzed using techniques like FT-IR and X-ray diffraction, highlighting their molecular structures (Salian et al., 2018).

Anticonvulsive and N-Cholinolytic Activities

  • Compounds related to this compound were synthesized and showed pronounced anticonvulsive activity, but no antibacterial activity. These findings suggest potential therapeutic applications (Papoyan et al., 2011).

Conformational Analyses

  • A study on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, closely related to this compound, provided insights into their crystal structures and conformational behavior (Nitek et al., 2020).

Reactivity in Photolysis

  • Research on 1,5-diphenylpenta-1,4-diyn-3-one (DPD) in environments containing propan-2-ol showed that radical polymerizations using DPD are possible with an efficient hydrogen donor like propan-2-ol, indicating a potential application in polymerization processes (Rosspeintner et al., 2009).

Catalytic Use in Transfer Hydrogenation

  • A study on 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, a compound similar to this compound, revealed its use in catalyzing transfer hydrogenation, demonstrating its potential in chemical syntheses (Aydemir et al., 2014).

Role in Liquid Chromatography

  • The hydrogen bond donor acidity of binary aqueous mixtures including propan-2-ol was linked to retention in reversed-phase liquid chromatography, suggesting a role in analytical chemistry (Park et al., 1994).

Antimicrobial and Antiradical Activity

  • Homologous series of propan-1-ones, structurally similar to this compound, showed antimicrobial and antiradical activities, indicating potential in pharmacological research (Čižmáriková et al., 2020).

Biodiesel Production

  • Propan-2-ol was used as an acyl acceptor in the lipase-catalyzed preparation of biodiesel from various vegetable oils, suggesting an application in biofuel production (Modi et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYNWOGJNPYFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichlorobenzaldehyde (880 mg, 5.03 mmol) in THF (10 mL) was added EtMgCl/THF (2.0 M, 3 mL, 6.0 mmol) at 0° C. under nitrogen, the resulting mixture was allowed to warm to rt and stirred at rt overnight. The mixture was quenched with sat. aq. NH4Cl (5 mL) at 0° C., then diluted with Et2O (50 mL), the organic phase was washed with brine (20 mL), and dried over anhydrous sodium sulfate. The residue was purified by silica gel chromatography (Hex:EtOAc=80:20) to give the title compound as a colorless oil. 1H NMR (CDCl3): δ=1.00 (t, J=7.4 Hz, 3H), 1.95-2.11 (m, 2H), 2.82 (d, J=10.4 Hz, 1H, —OH), 5.34 (m, 1H), 7.13 (t, J=7.6 Hz, 1H), 7.29 (d, J=7.8 Hz, 2H.)
Quantity
880 mg
Type
reactant
Reaction Step One
Name
EtMgCl THF
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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